molecular formula C21H15NO3 B5812282 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione

2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5812282
M. Wt: 329.3 g/mol
InChI Key: LGSHXTCJSSXDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione, also known as MBID, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MBID is a derivative of isoindole, which is a heterocyclic compound commonly found in natural products and pharmaceuticals. In

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, studies have shown that 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione are varied and depend on the specific biological system being studied. In cancer cells, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA synthesis. In neurodegenerative diseases, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce the formation of amyloid plaques and improve cognitive function. In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been shown to form stable thin films with high charge carrier mobility, making it a promising candidate for the development of electronic devices.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields such as medicine and materials science. However, the limitations of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. In medicine, further research is needed to fully understand the mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its potential applications as an anti-cancer and neuroprotective agent. In materials science, further research is needed to optimize the properties of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione-based organic semiconductors for the development of high-performance electronic devices. Additionally, the development of new synthetic methods for 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione and its derivatives could lead to the discovery of novel compounds with even greater potential for scientific research and applications.

Synthesis Methods

The synthesis of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxybiphenyl-3-carboxylic acid with isatoic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to modulate the activity of enzymes involved in the formation of amyloid plaques.
In materials science, 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been explored as a building block for the development of organic semiconductors, with studies demonstrating its ability to form stable thin films with high charge carrier mobility. These properties make 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of electronic devices such as organic solar cells and field-effect transistors.

properties

IUPAC Name

2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c1-25-19-12-11-15(14-7-3-2-4-8-14)13-18(19)22-20(23)16-9-5-6-10-17(16)21(22)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSHXTCJSSXDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-phenylphenyl)isoindole-1,3-dione

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